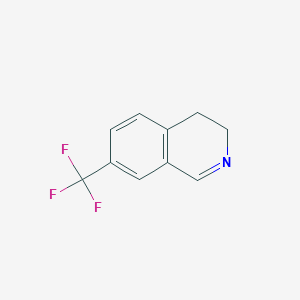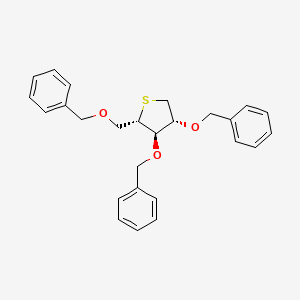![molecular formula C9H15N3O4 B12927032 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione CAS No. 6296-46-4](/img/structure/B12927032.png)
5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H15N3O4 It is known for its unique structure, which includes a pyrimidine ring substituted with bis(2-hydroxyethyl)amino and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methyluracil with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, potentially affecting their function. The pyrimidine ring structure allows the compound to interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[Bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione
- 3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives
Uniqueness
5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
6296-46-4 |
|---|---|
Fórmula molecular |
C9H15N3O4 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
5-[bis(2-hydroxyethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O4/c1-11-8(15)7(6-10-9(11)16)12(2-4-13)3-5-14/h6,13-14H,2-5H2,1H3,(H,10,16) |
Clave InChI |
NYXAOEUMNIQNPQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CNC1=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


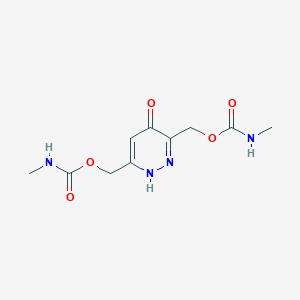




![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
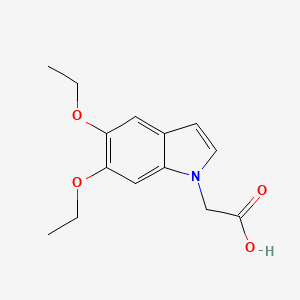
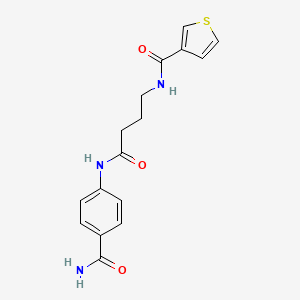
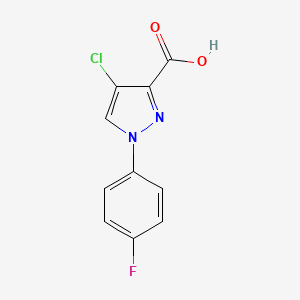


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
